3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine
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Overview
Description
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a 3,4-dimethoxyphenyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to promote cyclization and formation of the imidazo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine
- 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-b]pyridine
- 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-c]pyridine
Uniqueness
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)imidazo[1,5-a]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2.C2H2O4/c1-18-13-7-6-11(9-14(13)19-2)15-16-10-12-5-3-4-8-17(12)15;3-1(4)2(5)6/h3-10H,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIMVIAEWNUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C3N2C=CC=C3)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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